molecular formula C16H19N3O2 B2970146 N-[2-[4-[(1-Methylimidazol-2-yl)methoxy]phenyl]ethyl]prop-2-enamide CAS No. 2411224-19-4

N-[2-[4-[(1-Methylimidazol-2-yl)methoxy]phenyl]ethyl]prop-2-enamide

Cat. No. B2970146
CAS RN: 2411224-19-4
M. Wt: 285.347
InChI Key: TYIYLNUATBZZPY-UHFFFAOYSA-N
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Description

N-[2-[4-[(1-Methylimidazol-2-yl)methoxy]phenyl]ethyl]prop-2-enamide, also known as MIBE, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

N-[2-[4-[(1-Methylimidazol-2-yl)methoxy]phenyl]ethyl]prop-2-enamide exerts its effects by targeting specific proteins in cells. It has been shown to inhibit the activity of protein kinase C epsilon (PKCε), which is involved in various cellular processes such as cell proliferation and survival. This compound has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a role in regulating energy metabolism and cell growth.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth. In neurons, this compound has been shown to protect against oxidative stress and inflammation, leading to improved neuronal survival. In animal models of cardiovascular disease, this compound has been shown to improve cardiac function and reduce inflammation.

Advantages and Limitations for Lab Experiments

N-[2-[4-[(1-Methylimidazol-2-yl)methoxy]phenyl]ethyl]prop-2-enamide has several advantages for lab experiments, including its high potency and specificity for PKCε inhibition. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for research on N-[2-[4-[(1-Methylimidazol-2-yl)methoxy]phenyl]ethyl]prop-2-enamide. One area of interest is the development of this compound derivatives with improved solubility and pharmacokinetic properties. Another area of interest is the investigation of this compound's potential applications in other diseases, such as diabetes and obesity. Additionally, further research is needed to elucidate the mechanisms underlying this compound's effects on cellular processes and to identify potential side effects and toxicity.

Synthesis Methods

N-[2-[4-[(1-Methylimidazol-2-yl)methoxy]phenyl]ethyl]prop-2-enamide can be synthesized using a multistep process that involves the reaction of various reagents. The first step involves the reaction of 4-methoxybenzyl chloride and 1-methylimidazole to form 4-(1-methylimidazol-2-yl)methoxybenzyl chloride. This intermediate product is then reacted with 2-bromoethyl propionate to form this compound.

Scientific Research Applications

N-[2-[4-[(1-Methylimidazol-2-yl)methoxy]phenyl]ethyl]prop-2-enamide has been studied for its potential applications in various fields, including cancer research, neuroprotection, and cardiovascular disease. In cancer research, this compound has been shown to inhibit the growth of cancer cells by targeting specific proteins involved in cancer cell proliferation. In neuroprotection, this compound has been shown to protect neurons from damage caused by oxidative stress and inflammation. In cardiovascular disease, this compound has been shown to improve cardiac function and reduce inflammation in animal models.

properties

IUPAC Name

N-[2-[4-[(1-methylimidazol-2-yl)methoxy]phenyl]ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c1-3-16(20)18-9-8-13-4-6-14(7-5-13)21-12-15-17-10-11-19(15)2/h3-7,10-11H,1,8-9,12H2,2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYIYLNUATBZZPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1COC2=CC=C(C=C2)CCNC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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